

Application Notes and Protocols for Measuring Hdac6-IN-41 Target Engagement

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Compound of Interest				
Compound Name:	Hdac6-IN-41			
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These application notes provide an overview and detailed protocols for various techniques to measure the target engagement of **Hdac6-IN-41**, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The intended audience for these notes includes researchers, scientists, and professionals involved in drug development.

Introduction to HDAC6 and Hdac6-IN-41

Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, primarily located in the cytoplasm. It plays a crucial role in various cellular processes by deacetylating non-histone proteins, including α-tubulin, cortactin, and the heat shock protein 90 (Hsp90).[1][2] [3] The dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a significant therapeutic target.[4][5]

Hdac6-IN-41 is a small molecule inhibitor designed to selectively target HDAC6. To effectively develop and characterize this and other HDAC6 inhibitors, it is essential to accurately measure their engagement with the HDAC6 protein within a cellular context. Target engagement assays are critical for confirming that a compound physically interacts with its intended target in cells, which is a prerequisite for its pharmacological activity.[6]

This document outlines several key methodologies for assessing **Hdac6-IN-41** target engagement, ranging from direct binding assays in live cells to indirect measurements of substrate acetylation.



Quantitative Data Summary

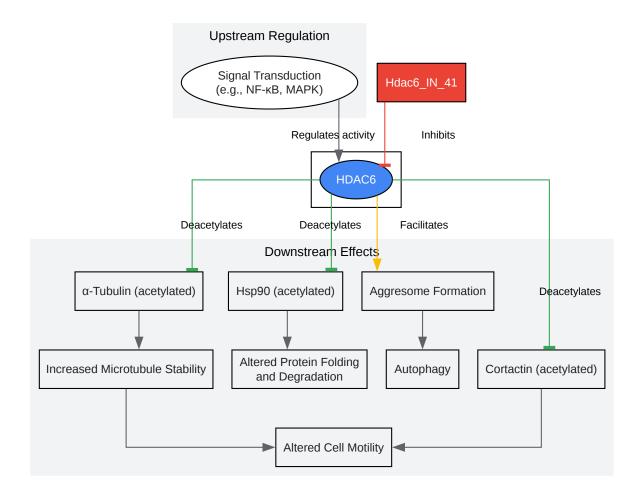
The following table summarizes quantitative data for common HDAC6 inhibitors across various target engagement and activity assays. This data provides a comparative baseline for evaluating the potency of new inhibitors like **Hdac6-IN-41**.

Inhibitor	Assay Type	Assay Details	IC50 / EC50 (μΜ)	Reference
Ricolinostat	NanoBRET Target Engagement	HeLa cells with endogenously tagged HDAC6	0.021 ± 0.011	[4]
Tubastatin A	NanoBRET Target Engagement	HeLa cells with endogenously tagged HDAC6	0.091 ± 0.024	[4]
Vorinostat	NanoBRET Target Engagement	HeLa cells with endogenously tagged HDAC6	-	[4]
BK1	NanoBRET Target Engagement	HeLa cells with endogenously tagged HDAC6	-	[4]
Tubastatin A	Biochemical HDAC6 Inhibition	Fluorogenic Assay	-	[4]
Vorinostat	Biochemical HDAC6 Inhibition	Fluorogenic Assay	0.034	[4]
ACY-775	NanoBRET Target Engagement	HEK293T/17 cells expressing HDAC6-nanoLuc	-	[7]
Various	Fluorescence Polarization	Displacement of a fluorescent probe from purified HDAC6	Varies	[8]



Signaling Pathway and Experimental Workflows HDAC6 Signaling Pathway

HDAC6 is a cytoplasmic deacetylase that regulates the function of several key proteins involved in cell motility, protein quality control, and stress response. Its inhibition by compounds like **Hdac6-IN-41** is expected to increase the acetylation of its substrates, leading to downstream cellular effects.



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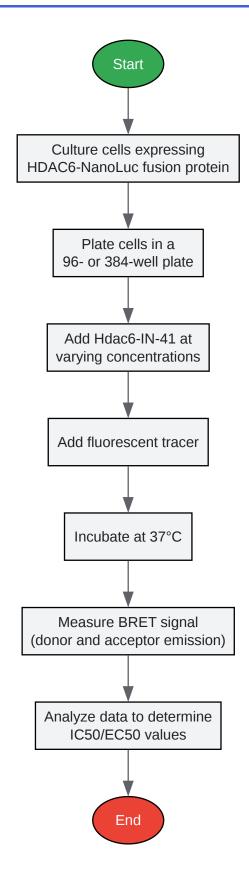
Caption: HDAC6 Signaling Pathway and Point of Inhibition.



Experimental Workflow: NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures the binding of a fluorescent tracer to a NanoLuciferase (NanoLuc)-tagged protein in living cells.[4][9] The displacement of the tracer by a competitive inhibitor, such as **Hdac6-IN-41**, results in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.





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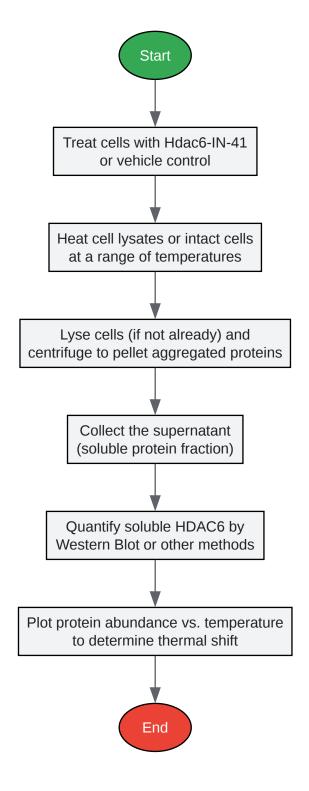
Caption: Workflow for the NanoBRET Target Engagement Assay.



Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding.[10][11] The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation. The amount of soluble protein remaining after heat treatment is quantified, typically by Western blot or other protein detection methods.





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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols



Protocol 1: NanoBRET™ Target Engagement Assay for HDAC6

This protocol is adapted for measuring the intracellular binding of **Hdac6-IN-41** to HDAC6.[4][7]

Materials:

- HEK293T or HeLa cells stably expressing HDAC6-NanoLuc fusion protein.
- Opti-MEM™ I Reduced Serum Medium.
- NanoBRET™ TE Intracellular HDAC6 Assay components (fluorescent tracer and substrate).
- White, opaque 96- or 384-well assay plates.
- Hdac6-IN-41 stock solution in DMSO.
- Luminometer capable of measuring BRET signals.

Procedure:

- Cell Preparation:
 - Culture HDAC6-NanoLuc expressing cells to ~80-90% confluency.
 - The day before the assay, harvest and resuspend cells in Opti-MEM at a density of 2 x 10⁵ cells/mL.
 - \circ Dispense 100 μ L of the cell suspension into each well of a white assay plate and incubate overnight at 37°C, 5% CO2.
- Compound Treatment:
 - Prepare serial dilutions of Hdac6-IN-41 in Opti-MEM.
 - Add the desired final concentrations of Hdac6-IN-41 to the appropriate wells. Include a
 vehicle control (DMSO).



Tracer Addition:

- Prepare the fluorescent tracer working solution in Opti-MEM according to the manufacturer's instructions.
- Add the tracer to all wells.
- Incubation:
 - Incubate the plate for 2 hours at 37°C, 5% CO2 to allow for compound and tracer binding to reach equilibrium.
- Substrate Addition and BRET Measurement:
 - Prepare the Nano-Glo® Substrate according to the manufacturer's protocol.
 - Add the substrate to all wells.
 - Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable luminometer.
- Data Analysis:
 - Calculate the BRET ratio (Acceptor Emission / Donor Emission).
 - Plot the BRET ratio as a function of the Hdac6-IN-41 concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol describes a traditional CETSA experiment to measure the thermal stabilization of endogenous HDAC6 by **Hdac6-IN-41**.[10][11][12]

Materials:

Cell line of interest (e.g., HeLa, SKOV3).



- Complete cell culture medium.
- Hdac6-IN-41 stock solution in DMSO.
- Phosphate-buffered saline (PBS).
- Lysis buffer with protease and phosphatase inhibitors.
- PCR tubes or strips.
- Thermal cycler or heating block.
- · Centrifuge.
- SDS-PAGE and Western blotting equipment.
- Primary antibody against HDAC6 and a suitable secondary antibody.

Procedure:

- Cell Treatment:
 - Culture cells to ~80% confluency.
 - Treat cells with the desired concentration of Hdac6-IN-41 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- Cell Harvesting and Lysis:
 - Harvest the cells and wash with PBS.
 - Resuspend the cell pellet in lysis buffer.
 - Lyse the cells by freeze-thaw cycles or sonication.
 - Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Heat Treatment:



- Aliquot the clarified lysate into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- · Sample Preparation and Western Blotting:
 - Carefully collect the supernatant (soluble fraction) from each tube.
 - Determine the protein concentration of each sample.
 - Normalize the protein concentration and prepare samples for SDS-PAGE.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Probe the membrane with a primary antibody against HDAC6, followed by an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescence substrate.
- Data Analysis:
 - Quantify the band intensities for HDAC6 at each temperature for both the vehicle- and Hdac6-IN-41-treated samples.
 - Plot the percentage of soluble HDAC6 relative to the non-heated control against the temperature.
 - A shift in the melting curve to a higher temperature in the presence of Hdac6-IN-41 indicates target engagement.

Protocol 3: Western Blot Analysis of α-Tubulin Acetylation



This protocol provides an indirect measure of **Hdac6-IN-41** target engagement by quantifying the acetylation of its primary substrate, α -tubulin.[13][14]

Materials:

- · Cell line of interest.
- Complete cell culture medium.
- Hdac6-IN-41 stock solution in DMSO.
- RIPA or similar lysis buffer with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks during lysis.
- SDS-PAGE and Western blotting equipment.
- Primary antibodies against acetylated α -tubulin (Lys40) and total α -tubulin (as a loading control).
- Suitable secondary antibodies.

Procedure:

- Cell Treatment:
 - Plate cells and allow them to adhere overnight.
 - Treat the cells with a dose-response range of Hdac6-IN-41 concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells directly in the plate using ice-cold lysis buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysate by centrifugation at high speed for 15 minutes at 4°C.



- Sample Preparation and Western Blotting:
 - Determine the protein concentration of the supernatant.
 - Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - \circ Probe the membrane with primary antibodies against acetylated α -tubulin and total α -tubulin.
 - Incubate with the appropriate secondary antibodies.
 - Detect the signals using a chemiluminescence substrate.
- Data Analysis:
 - \circ Quantify the band intensities for both acetylated α -tubulin and total α -tubulin.
 - Normalize the acetylated α -tubulin signal to the total α -tubulin signal for each sample.
 - Plot the normalized acetylated α-tubulin levels against the concentration of Hdac6-IN-41
 to generate a dose-response curve and determine the EC50 value for the induction of
 tubulin acetylation.

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